3'-Amino-2',3'-dideoxyguanosine
Overview
Description
3’-Amino-2’,3’-dideoxyguanosine: is a nucleoside analog that has garnered significant interest in scientific research due to its unique structural properties and potential applications. It is characterized by the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar, replaced by an amino group at the 3’ position. This modification imparts distinct chemical and biological properties to the compound, making it a valuable tool in various fields of study .
Mechanism of Action
Target of Action
It is known that this compound is a nucleoside analogue . Nucleoside analogues typically target enzymes involved in nucleic acid synthesis, such as DNA and RNA polymerases, or reverse transcriptase in the case of retroviruses .
Mode of Action
As a nucleoside analogue, it is likely to be incorporated into the growing nucleic acid chain during replication or transcription, causing premature termination .
Biochemical Pathways
Nucleoside analogues generally interfere with the nucleic acid synthesis pathway, disrupting the normal function of cells, particularly rapidly dividing cells such as cancer cells or virus-infected cells .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The metabolism and excretion of this compound would need further investigation.
Result of Action
As a nucleoside analogue, it is likely to cause disruption of nucleic acid synthesis, leading to cell death or inhibition of viral replication .
Action Environment
It is known that the compound is stable under heat and light, but can degrade under acidic conditions . This suggests that the pH of the environment could influence the stability and hence the efficacy of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Amino-2’,3’-dideoxyguanosine typically involves the following steps:
Starting Material: The process begins with 3’-amino-3’-deoxythymidine.
Enzymatic Reaction: This compound is treated with pyrimidine nucleoside phosphorylase and purine nucleoside phosphorylase to produce 3’-amino-2’,3’-dideoxyribosyl 2,6-diaminopurine.
Conversion: The intermediate is then enzymatically converted using adenosine deaminase to yield 3’-Amino-2’,3’-dideoxyguanosine.
Industrial Production Methods: Industrial production methods for 3’-Amino-2’,3’-dideoxyguanosine are designed to be efficient and scalable. These methods often involve high-yield enzymatic processes that ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 3’-Amino-2’,3’-dideoxyguanosine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various substituted nucleosides .
Scientific Research Applications
3’-Amino-2’,3’-dideoxyguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study the structure and function of nucleic acids.
Biology: The compound is employed in the investigation of RNA and DNA synthesis and degradation processes.
Medicine: It has potential therapeutic applications, particularly in antiviral research, due to its ability to interfere with viral replication.
Comparison with Similar Compounds
2’,3’-Dideoxyguanosine: Lacks both 2’ and 3’ hydroxyl groups but does not have an amino group at the 3’ position.
3’-Amino-3’-deoxythymidine: Similar structure but with thymine instead of guanine.
Uniqueness: 3’-Amino-2’,3’-dideoxyguanosine is unique due to the presence of an amino group at the 3’ position, which imparts distinct chemical reactivity and biological activity. This modification enhances its ability to act as a chain terminator in nucleic acid synthesis, making it particularly useful in antiviral research .
Properties
IUPAC Name |
2-amino-9-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2,11H2,(H3,12,14,15,18)/t4-,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQBPAWPBCAUGA-KVQBGUIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216535 | |
Record name | Guanosine, 3'-amino-2',3'-dideoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66323-49-7 | |
Record name | Guanosine, 3'-amino-2',3'-dideoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066323497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanosine, 3'-amino-2',3'-dideoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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